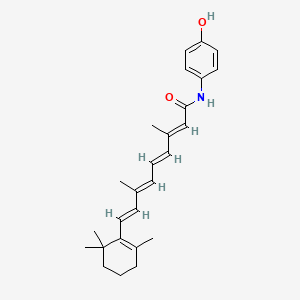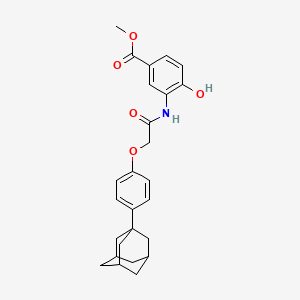
LW6
Übersicht
Beschreibung
]Dec-1-ylphenoxy)acetyl]amino]benzoat, ist ein neuartiger niedermolekularer Inhibitor des Hypoxie-induzierbaren Faktors 1-alpha (HIF-1α). Der Hypoxie-induzierbare Faktor 1-alpha ist ein Transkriptionsfaktor, der eine entscheidende Rolle bei der zellulären Reaktion auf niedrige Sauerstoffkonzentrationen spielt, wodurch LW6 zu einer wichtigen Verbindung in der Krebsforschung und -therapie wird .
Wissenschaftliche Forschungsanwendungen
LW6 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: This compound wird verwendet, um den Hypoxie-induzierbaren Faktor 1-alpha zu hemmen, der an Tumorwachstum und -überleben unter hypoxischen Bedingungen beteiligt ist
Stoffwechselstudien: This compound hemmt Malatdehydrogenase 2, wodurch es in Studien zur Zellstoffwechsels und mitochondrialen Funktion nützlich ist.
Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Antikrebsmittel, die auf den Hypoxie-induzierbaren Faktor 1-alpha abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Akkumulation des Hypoxie-induzierbaren Faktors 1-alpha hemmt. Es fördert den Abbau des Hypoxie-induzierbaren Faktors 1-alpha, indem es die Expression des Von-Hippel-Lindau-Proteins induziert, das mit prolyl-hydroxyliertem Hypoxie-induzierbaren Faktor 1-alpha für den Proteasomenabbau interagiert. Dieser Mechanismus beinhaltet die Hydroxylierung spezifischer Prolinreste in der sauerstoffabhängigen Abbaueinheit des Hypoxie-induzierbaren Faktors 1-alpha .
Wirkmechanismus
Target of Action
The primary target of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, and glucose metabolism .
Mode of Action
Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate acts as a HIF-1α inhibitor . It competitively inhibits both MDH1 and MDH2 , enzymes that are involved in the malate-aspartate shuttle, a crucial part of cellular respiration . By inhibiting these enzymes, the compound disrupts the normal functioning of HIF-1α, thereby affecting the cellular response to hypoxia .
Biochemical Pathways
The inhibition of HIF-1α affects several biochemical pathways. It suppresses the transcription of HIF-1 target genes such as VEGF (Vascular Endothelial Growth Factor) and EPO (Erythropoietin) . VEGF is involved in angiogenesis, the formation of new blood vessels, while EPO is a hormone that regulates the production of red blood cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .
Pharmacokinetics
The compound has a molecular weight of 4355 Da , which suggests it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The inhibition of HIF-1α by Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate leads to a decrease in the transcription of HIF-1 target genes . This can result in reduced angiogenesis and erythropoiesis, potentially limiting the growth and proliferation of cancer cells . The compound also attenuates hypoxia-induced ANP secretion and blunts BMP9-induced osteogenic signaling in MSCs .
Action Environment
Environmental factors such as oxygen levels can influence the action of Methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate. For instance, in hypoxic conditions, the activity of HIF-1α is increased, potentially enhancing the efficacy of HIF-1α inhibitors . The compound’s stability and efficacy may also be affected by factors such as pH and temperature, but specific data on these aspects are currently unavailable.
Safety and Hazards
There is limited information available on the safety and hazards of this compound.
Zukünftige Richtungen
Vorbereitungsmethoden
Für die Produktion im industriellen Maßstab kann LW6 mit einem Lösungsmittelverdampfungsverfahren hergestellt werden, um seine Löslichkeit und Bioverfügbarkeit zu verbessern. Dazu wird this compound in einem geeigneten Lösungsmittel wie Dichlormethan gelöst, gefolgt von der Zugabe hydrophiler Träger wie Poloxamer 407 und Povidon K30. Das Gemisch wird dann verdampft, um eine feste Dispersion zu bilden, die die Auflösungsgeschwindigkeit und Bioverfügbarkeit von this compound deutlich verbessert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
LW6 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Hydrolyse: This compound unterliegt sowohl Amid- als auch Esterhydrolyse, um verschiedene Produkte zu bilden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Hydrolyse: Saure oder basische Bedingungen können für Hydrolysereaktionen verwendet werden, wobei Salzsäure oder Natriumhydroxid typische Reagenzien sind
Hauptprodukte
Oxidation: Die Oxidation von this compound kann zur Bildung von hydroxylierten Derivaten führen.
Hydrolyse: Die Amidhydrolyse erzeugt 2-(4-(3r,5r,7r)-Adamantan-1-yl)phenoxy)essigsäure, während die Esterhydrolyse 4-Hydroxy-3-nitrobenzoesäure liefert
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindung 7: Ein weiterer Malatdehydrogenase-2-Inhibitor, der auch auf den Hypoxie-induzierbaren Faktor 1-alpha abzielt.
CAY10585: Ein Hypoxie-induzierbarer Faktor 1-alpha-Inhibitor mit ähnlichen Eigenschaften wie LW6.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner doppelten inhibitorischen Wirkung sowohl auf den Hypoxie-induzierbaren Faktor 1-alpha als auch auf die Malatdehydrogenase 2. Diese duale Wirkung macht es besonders effektiv bei der gezielten Bekämpfung von Krebszellen unter hypoxischen Bedingungen und der Störung ihrer Stoffwechselwege .
Eigenschaften
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
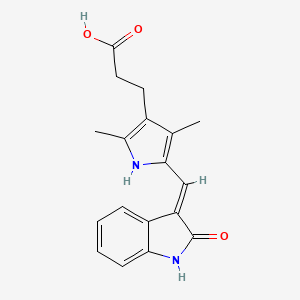


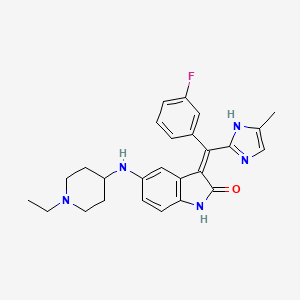

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)
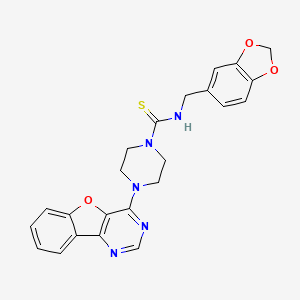



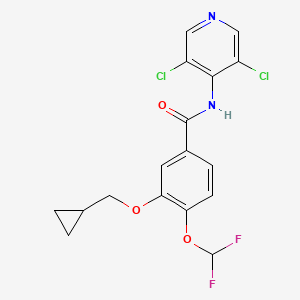
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
